molecular formula C12H13BrN2O B1462113 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS No. 1158680-89-7

7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No.: B1462113
CAS No.: 1158680-89-7
M. Wt: 281.15 g/mol
InChI Key: GDUNQMVBIWXPEQ-UHFFFAOYSA-N
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Description

7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13BrN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUNQMVBIWXPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC=C3Br)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236141
Record name 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1158680-89-7
Record name 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Record name 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Record name 7-bromo-1-(oxan-2-yl)-1H-indazole
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Foundational & Exploratory

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthetic Strategies and Functionalization Protocols

Executive Summary

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical synthetic intermediate in the development of indazole-based pharmacophores, particularly poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. The installation of the tetrahydropyranyl (THP) protecting group at the N1 position serves a dual purpose: it masks the acidic N-H proton to prevent catalyst poisoning during cross-coupling reactions and increases lipophilicity to facilitate organic solvent solubility. This guide provides a definitive technical analysis of its synthesis, regiochemical control, and downstream applications in C-7 functionalization.

Structural Characterization & Physicochemical Profile[1][2]

The core scaffold consists of a 7-bromoindazole moiety protected at the N1 nitrogen by a THP group. The bromine atom at position 7 is a "privileged handle," allowing for site-specific modification via palladium-catalyzed cross-coupling or halogen-metal exchange, which is otherwise difficult to access in unprotected indazoles due to the acidity of the N1 proton (pKa ~14).

Chemical Identity
PropertyDetail
Systematic Name This compound
Parent Compound CAS 53857-58-2 (7-Bromo-1H-indazole)
Molecular Formula C₁₂H₁₃BrN₂O
Molecular Weight 281.15 g/mol
Appearance Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Spectroscopic Signature (Predicted)

The THP group introduces chirality at the anomeric center, rendering the geminal protons of the THP ring diastereotopic.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic:

      
       8.05 (s, 1H, H-3), 7.65 (d, 1H, H-4/6), 7.45 (d, 1H, H-4/6), 7.05 (t, 1H, H-5).
      
    • THP Anomeric:

      
       5.70–5.80 (dd, 1H, N-CH-O).
      
    • THP Backbone:

      
       4.00–3.60 (m, 2H, O-CH₂), 2.60–1.60 (m, 6H, CH₂ multiplets).
      
  • Key Diagnostic: The downfield shift of the anomeric proton (~5.7 ppm) confirms N-alkylation.

Synthesis & Regiocontrol: The N1 vs. N2 Challenge

Indazoles possess two nucleophilic nitrogens. Under thermodynamic control, alkylation/protection favors the N1 position due to the preservation of the benzenoid aromatic system. However, kinetic conditions or steric bulk can occasionally lead to N2 isomers.

Reaction Mechanism & Regioselectivity

The reaction involves the acid-catalyzed addition of the indazole nitrogen to the electron-rich double bond of 3,4-dihydro-2H-pyran (DHP).

G Start 7-Bromo-1H-indazole (Nucleophile) Prod1 N1-THP Indazole (Thermodynamic Major) Start->Prod1 Attack at N1 Prod2 N2-THP Indazole (Kinetic Minor) Start->Prod2 Attack at N2 DHP 3,4-Dihydro-2H-pyran (DHP) Inter Oxocarbenium Intermediate DHP->Inter Protonation Acid H+ Catalyst (PTSA/TFA) Acid->Inter Inter->Prod1 Inter->Prod2

Figure 1: Mechanism of acid-catalyzed THP protection of 7-bromoindazole showing divergent pathways.

Optimized Experimental Protocol

Objective: Synthesize N1-protected 7-bromoindazole with >95% regioselectivity.

Reagents:

  • 7-Bromo-1H-indazole (1.0 equiv)[1]

  • 3,4-Dihydro-2H-pyran (DHP) (2.0–3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.05–0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 7-bromo-1H-indazole and anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add PTSA·H₂O (5 mol%) at room temperature.

  • DHP Addition: Add DHP dropwise over 10 minutes. The reaction is slightly exothermic.

  • Monitoring: Stir at room temperature for 3–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1-THP product typically has a higher R_f than the starting material but lower than the N2 isomer (if formed).

  • Quench: Quench with saturated aqueous NaHCO₃ to neutralize the acid (critical to prevent deprotection during workup).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel. Gradient elution (0% → 20% EtOAc in Hexanes).

    • Note: The N1 isomer is the major product.[2] If N2 is observed, it can often be isomerized to N1 by heating with a catalytic acid in toluene.

Functionalization & Reactivity[10][11]

The primary utility of this compound is as a scaffold for C-7 diversification. The bulky THP group at N1 prevents N-arylation and directs reactivity to the C-Br bond.

Palladium-Catalyzed Cross-Coupling

The C-7 position is sterically congested due to the peri-interaction with the N1-THP group. High-activity catalysts are required.

  • Suzuki-Miyaura Coupling:

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Solvent: Dioxane/Water or DMF.

    • Outcome: Introduction of aryl/heteroaryl groups (e.g., for PARP inhibitor synthesis).

  • Buchwald-Hartwig Amination:

    • Catalyst: Pd₂(dba)₃ + Xantphos or BrettPhos.

    • Base: NaOtBu.

    • Significance: Critical for introducing amine side chains found in drugs like Niraparib.

Halogen-Metal Exchange (Lithiation)

The THP group is stable to organolithiums at low temperatures (-78°C), allowing for Lithium-Halogen exchange.

  • Reagent: n-BuLi or t-BuLi in THF at -78°C.

  • Intermediate: 1-THP-indazol-7-yl lithium.

  • Electrophiles:

    • Triisopropyl borate (to form the boronic acid).

    • DMF (to form the aldehyde).

    • CO₂ (to form the carboxylic acid).

Reactivity Core 7-Bromo-1-THP-indazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald Amination (R-NH2, Pd) Core->Buchwald LiEx Li-Halogen Exchange (n-BuLi, -78°C) Core->LiEx ProdS 7-Aryl-Indazole Suzuki->ProdS ProdB 7-Amino-Indazole Buchwald->ProdB ProdL 7-Li Intermediate LiEx->ProdL ProdFinal 7-COOH / 7-CHO / 7-B(OH)2 ProdL->ProdFinal

Figure 2: Divergent synthetic pathways accessible from the 7-bromo-1-THP scaffold.

Deprotection Strategies

Removal of the THP group is generally achieved under acidic conditions. The choice of acid depends on the sensitivity of the newly installed C-7 functional group.

MethodReagentsConditionsCompatibility
Standard HCl (4M in Dioxane) or TFART to 60°CRobust substrates
Mild PPTS (Pyridinium p-toluenesulfonate)EtOH, RefluxAcid-sensitive groups
Alternative AcCl in MeOH (generates HCl in situ)RTGeneral purpose

Self-Validating Check: Completion of deprotection is easily monitored by ¹H NMR: The disappearance of the multiplets at 1.6–2.0 ppm and 3.6–4.0 ppm (THP ring) and the reappearance of the broad N-H singlet (>10 ppm) confirms success.

References

  • Structure & Properties: Sigma-Aldrich. 7-Bromo-1H-indazole Product Specification. Link

  • THP Protection Protocol: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Indazole Regioselectivity: Gaikwad, D. D., et al. (2015). "Synthesis of indazole derivatives in different methods." ResearchGate.[3] Link

  • Applications in Drug Discovery: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context for Indazole use).
  • NMR Characterization: ChemicalBook. Indazole 1H NMR Spectrum. Link (Base scaffold comparison).

Sources

A-Technical-Guide-to-the-Comparative-Chemical-Reactivity-of-7-Bromoindazole-and-4-Bromoindazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile biological activity is often finely tuned by the nature and position of substituents on the bicyclic ring system. Among these, bromoindazoles serve as critical synthetic intermediates, allowing for the introduction of diverse functionalities through various cross-coupling reactions. This guide provides a detailed comparative analysis of the chemical reactivity of two key isomers: 7-bromoindazole and 4-bromoindazole. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and accelerating drug discovery programs.

This document, intended for an audience of researchers, scientists, and drug development professionals, will delve into the electronic and steric factors governing the reactivity of these isomers. It will provide a comprehensive overview of their behavior in key transformations such as N-alkylation/arylation and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and practical experimental protocols.

The Influence of Bromine Position on Electronic and Steric Properties

The position of the bromine atom on the indazole ring significantly impacts the molecule's electronic distribution and steric accessibility, thereby dictating its reactivity.

7-Bromoindazole: The bromine atom at the C7 position exerts a strong electron-withdrawing inductive effect, influencing the acidity of the N1 proton and the electron density of the pyrazole ring. Sterically, the C7 position is adjacent to the N1 position, which can create steric hindrance for incoming reagents, particularly in N-functionalization reactions.[1][2]

4-Bromoindazole: In 4-bromoindazole, the bromine atom is located on the benzene ring, further away from the reactive pyrazole moiety compared to the 7-bromo isomer. While it still exerts an electron-withdrawing effect, its influence on the N1 and N2 positions is less pronounced. Sterically, the C4 position does not significantly hinder access to the nitrogen atoms of the pyrazole ring.

G cluster_7bromo 7-Bromoindazole cluster_4bromo 4-Bromoindazole 7-Br Br at C7 N1_7 N1 7-Br->N1_7 Steric Hindrance C6_7 C6 7-Br->C6_7 -I effect Reactivity Reactivity 7-Br->Reactivity Influences N-Alkylation Regioselectivity N2_7 N2 C5_7 C5 C4_7 C4 C7a_7 C7a C3a_7 C3a C3_7 C3 4-Br Br at C4 C5_4 C5 4-Br->C5_4 -I effect 4-Br->Reactivity Influences C-H Activation and Cross-Coupling N1_4 N1 N2_4 N2 C6_4 C6 C7_4 C7 C3a_4 C3a C7a_4 C7a C3_4 C3 G cluster_workflow N-Alkylation Workflow cluster_decision Regioselectivity Determinants start Indazole Derivative (7-Bromo or 4-Bromo) conditions Select Base and Solvent (e.g., NaH in THF for N1; other conditions may favor N2) start->conditions reaction Add Alkylating Agent (e.g., Alkyl Halide) conditions->reaction sterics Steric Hindrance (e.g., at C7) conditions->sterics electronics Electronic Effects of Substituents conditions->electronics control Kinetic vs. Thermodynamic Control conditions->control workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated N1 or N2 Alkylated Indazole purification->product

Caption: Generalized workflow for N-alkylation of bromoindazoles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the indazole ring serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. [3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. [4]

  • 7-Bromoindazole: The bromine at C7 readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl boronic acids. [5][6]The reaction conditions, including the choice of palladium catalyst, base, and solvent, need to be optimized for specific substrates to achieve high yields.

  • 4-Bromoindazole: Similarly, the C4-bromine is an excellent coupling partner in Suzuki-Miyaura reactions. This allows for the synthesis of a wide range of 4-arylindazoles, which are important building blocks in drug discovery.

ReactionSubstrateCoupling PartnerTypical CatalystReference
Suzuki-Miyaura7-BromoindazoleArylboronic acidPd(PPh₃)₄[5][6]
Suzuki-Miyaura4-BromoindazoleArylboronic acidPd(PPh₃)₄[7][8]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

  • 7-Bromoindazole: The C7-bromo substituent can undergo Sonogashira coupling, providing access to 7-alkynylindazoles. These compounds are valuable precursors for further transformations.

  • 4-Bromoindazole: 4-Bromoindazole is also a suitable substrate for Sonogashira coupling reactions, leading to the formation of 4-alkynylindazoles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl amines.

  • 7-Bromoindazole: The bromine at C7 can be replaced by a variety of amines through Buchwald-Hartwig amination, allowing for the synthesis of 7-aminoindazole derivatives.

  • 4-Bromoindazole: Similarly, the C4-bromine can be functionalized using the Buchwald-Hartwig amination to produce 4-aminoindazoles.

G Bromoindazole 7-Bromoindazole 4-Bromoindazole Suzuki Suzuki-Miyaura Coupling (R-B(OH)₂) Bromoindazole->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Bromoindazole->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (R₂NH) Bromoindazole->Buchwald Pd Catalyst, Base, Ligand Products 7-Aryl/Alkynyl/Amino-Indazole 4-Aryl/Alkynyl/Amino-Indazole Suzuki->Products Sonogashira->Products Buchwald->Products

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 7-Aryl-1H-Indazoles via a 7-Bromo-1-THP-Indazole Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of medicinally relevant 7-aryl-1H-indazoles. The strategy hinges on the robust and versatile Suzuki-Miyaura cross-coupling reaction, utilizing a key intermediate, 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (7-bromo-1-THP-indazole). We will delve into the rationale behind the use of the tetrahydropyranyl (THP) protecting group, provide detailed, step-by-step protocols for the protection of 7-bromo-1H-indazole, the subsequent Suzuki-Miyaura coupling, and the final deprotection to yield the target compounds. This guide is designed to be a practical resource, offering insights into reaction optimization and troubleshooting, ensuring a high rate of success for researchers in the field.

Introduction: The Significance of 7-Aryl-1H-Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, 7-aryl-1H-indazoles have garnered significant attention due to their prevalence in a wide array of therapeutic agents, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurological disorders.[4][5][6][7] The ability to efficiently synthesize diverse libraries of these compounds is therefore of paramount importance for drug discovery and development programs.[2]

The synthetic approach detailed herein focuses on a reliable and scalable route to these valuable molecules. The strategy involves the initial protection of the N1 position of the indazole ring, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired aryl moiety at the C7 position, and concluding with the removal of the protecting group.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a three-step process. This modular approach allows for the late-stage diversification of the aryl group, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.

G Start 7-Bromo-1H-indazole Intermediate1 7-Bromo-1-THP-indazole Start->Intermediate1  Step 1:  THP Protection   Intermediate2 7-Aryl-1-THP-indazole Intermediate1->Intermediate2  Step 2:  Suzuki-Miyaura Coupling   Final 7-Aryl-1H-indazole Intermediate2->Final  Step 3:  Deprotection  

Caption: Overall synthetic workflow for 7-aryl-1H-indazoles.

The Crucial Role of the THP Protecting Group

The protection of the indazole nitrogen is a critical step to ensure the success of the subsequent Suzuki-Miyaura coupling. The free N-H proton of an unprotected indazole can interfere with the catalytic cycle of the palladium catalyst, leading to lower yields and the formation of unwanted byproducts.[8]

The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to several key advantages:

  • Stability: The THP group is stable to the basic conditions and organometallic reagents used in the Suzuki-Miyaura reaction.[9][10]

  • Ease of Introduction: It can be readily introduced under mild acidic conditions.[9][11][12]

  • Facile Removal: The THP group is easily cleaved under acidic conditions, which are typically orthogonal to the conditions used in the preceding coupling step.[9][13][14]

  • Improved Solubility: The introduction of the THP group often enhances the solubility of the intermediate in organic solvents, facilitating reaction workup and purification.[11]

Experimental Protocols

Step 1: Synthesis of this compound (THP Protection)

This protocol describes the protection of the N1 position of 7-bromo-1H-indazole using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

G Reactants 7-Bromo-1H-indazole + 3,4-Dihydro-2H-pyran (DHP) Product 7-Bromo-1-THP-indazole Reactants->Product  Stir at rt   Catalyst p-Toluenesulfonic acid (p-TsOH) Catalyst->Product Solvent Dichloromethane (DCM) Solvent->Product

Caption: Workflow for the THP protection of 7-bromo-1H-indazole.

Materials:

  • 7-Bromo-1H-indazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-bromo-1H-indazole (1.0 equiv) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 equiv).

  • Add a catalytic amount of p-TsOH·H₂O (0.05 - 0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-bromo-1-THP-indazole as a solid.

Expert Insights: The use of a catalytic amount of a mild acid like p-TsOH is crucial to prevent side reactions, such as the polymerization of DHP.[15] Anhydrous conditions are recommended to avoid hydrolysis of the DHP.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of 7-bromo-1-THP-indazole with an arylboronic acid to form the C-C bond.

G Reactants 7-Bromo-1-THP-indazole + Arylboronic Acid Product 7-Aryl-1-THP-indazole Reactants->Product  Heat (e.g., 80-100 °C)   Catalyst Pd(dppf)Cl₂ Catalyst->Product Base K₂CO₃ or Cs₂CO₃ Base->Product Solvent 1,4-Dioxane/H₂O Solvent->Product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Materials:

  • 7-Bromo-1-THP-indazole

  • Arylboronic acid (or boronic ester) (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Celite®

Procedure:

  • In a reaction vessel, combine 7-bromo-1-THP-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[16]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Transfer the combined filtrates to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 7-aryl-1-THP-indazole.

Expert Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for the coupling of heteroaryl halides.[16][17][18] Other palladium catalysts and ligands can also be effective and may require optimization for specific substrates.[19][20]

  • Base Selection: The choice of base can significantly impact the reaction outcome. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used.[20][21] Cs₂CO₃ is often more effective for challenging couplings.[8][21]

  • Degassing: Thoroughly degassing the solvent is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.[20]

Step 3: Deprotection of the THP Group

This final step involves the acidic hydrolysis of the THP ether to unveil the N1-H of the indazole.

Materials:

  • 7-Aryl-1-THP-indazole

  • Hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or methanolic HCl) or Trifluoroacetic acid (TFA)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 7-aryl-1-THP-indazole in a suitable solvent such as methanol, ethanol, or DCM.

  • Add a solution of HCl (e.g., 4 M in 1,4-dioxane) or TFA.

  • Stir the mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.

  • Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent like DCM or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • If necessary, the final 7-aryl-1H-indazole can be purified by recrystallization or flash column chromatography.

Expert Insights: The deprotection is typically clean and high-yielding.[13] The choice of acid and solvent can be adjusted based on the substrate's solubility and sensitivity to acidic conditions.[14]

Data Summary

The following table provides representative data for the synthesis of a hypothetical 7-aryl-1H-indazole. Actual results will vary depending on the specific arylboronic acid used.

StepCompoundStarting MaterialReagentsYield (%)Purity (LC-MS)
17-Bromo-1-THP-indazole7-Bromo-1H-indazoleDHP, p-TsOH85-95>98%
27-(4-Methoxyphenyl)-1-THP-indazole7-Bromo-1-THP-indazole4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃70-90>95%
37-(4-Methoxyphenyl)-1H-indazole7-(4-Methoxyphenyl)-1-THP-indazoleHCl in Dioxane90-99>98%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Protection) Incomplete reaction; Side reactions of DHP.Increase reaction time; Use fresh DHP; Ensure anhydrous conditions.[15]
Low yield in Step 2 (Coupling) Inactive catalyst; Poor solubility of reagents; Decomposition of boronic acid.Use fresh catalyst; Degas solvents thoroughly; Screen different solvent systems and bases; Use a more stable boronic ester.[19][20]
Incomplete reaction in Step 3 (Deprotection) Insufficient acid or reaction time.Increase the amount of acid or prolong the reaction time.
Formation of homocoupled boronic acid byproduct Presence of oxygen.Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere.[20]

Conclusion

The synthetic route employing the 7-bromo-1-THP-indazole intermediate offers a reliable and efficient method for the preparation of a wide range of 7-aryl-1H-indazoles. The use of the THP protecting group is key to the success of the Suzuki-Miyaura coupling step. The protocols provided, along with the expert insights and troubleshooting guide, should enable researchers to successfully apply this methodology in their drug discovery and development efforts.

References

  • Ser/Thr side-chain hydroxyl protection with this acid-labile and non-aromatic moiety is presented here. (n.d.).
  • Fairlamb, I. J. S., Kapdi, A. R., & Taylor, R. J. K. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. (n.d.). Semantic Scholar.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). PMC.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC - NIH.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). PMC.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI.
  • Synthesis of indazoles. (n.d.). Organic Chemistry Portal.
  • . (n.d.). Retrieved from

  • 7-Bromo-1H-indazole synthesis. (n.d.). ChemicalBook.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Drugs incorporating 1-aryl-1H-indazoles. (n.d.). ResearchGate.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • A good THP-protection protocol for -OH. (n.d.). ECHEMI.
  • THP Protection - Common Conditions. (n.d.).
  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate.
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.). MDPI.
  • Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma | Request PDF. (n.d.). ResearchGate.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024). Suzhou Highfine Biotech.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
  • Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. (2025). ResearchGate.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). American Chemical Society.
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov.

Sources

Strategic Utilization of 7-Bromo-1-THP-Indazole in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold represents a privileged structure in kinase inhibitor design, serving as a bioisostere for the purine ring of ATP. Among the various functionalized indazoles, 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has emerged as a critical intermediate. The 7-bromo substituent provides a unique vector for extending the inhibitor into the solvent-exposed region or the hydrophobic back-pocket of the kinase, while the Tetrahydropyran (THP) group serves as a lipophilic "mask" that improves solubility during synthesis and prevents N-alkylation side reactions. This guide details the structural rationale, synthetic protocols, and deprotection strategies required to leverage this scaffold effectively.

Structural Rationale: The Hinge Binding Concept

Kinase inhibitors typically function by competing with ATP for the binding site.[1] The indazole core mimics the adenine ring of ATP.

  • The Anchor (N1/N2): The unsubstituted nitrogen atoms of the indazole are the "warhead." Once the THP group is removed, the N1-H acts as a hydrogen bond donor, and N2 acts as a hydrogen bond acceptor, interacting with the backbone carbonyl and amide groups of the kinase "hinge" region (e.g., Glu, Leu, or Met residues).

  • The Vector (C7-Bromo): The 7-position is strategically located. Substituents introduced here (via cross-coupling) typically project towards the solvent-exposed front of the ATP pocket. This allows researchers to attach solubilizing groups (e.g., morpholine, piperazine) or selectivity-enhancing moieties without disrupting the critical hinge hydrogen bonds.

Visualization: Structural Logic & Workflow

The following diagram illustrates the workflow from the protected scaffold to the active inhibitor and the binding mode logic.

KinaseDesign cluster_binding Kinase ATP Pocket Interaction Scaffold 7-Bromo-1-THP-Indazole (Lipophilic Precursor) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Coupling Diversification Intermediate Functionalized Intermediate (Protected) Coupling->Intermediate C-C or C-N Bond Formed Deprotection Acidic Deprotection (THP Removal) Intermediate->Deprotection -THP ActiveInhibitor Active Kinase Inhibitor (H-Bond Donor Revealed) Deprotection->ActiveInhibitor Yields Final Drug Hinge Hinge Region (Glu/Leu Backbone) ActiveInhibitor->Hinge H-Bonding (N1-H, N2) Solvent Solvent Exposed Area (Solubility/Selectivity) ActiveInhibitor->Solvent 7-Pos Tail Interaction

Figure 1: Workflow for converting the 7-bromo-1-THP-indazole scaffold into a bioactive kinase inhibitor, highlighting the critical deprotection step.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C7 Functionalization)

This protocol describes the installation of an aryl or heteroaryl tail at the 7-position.[2] The THP group is stable under these basic conditions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM complex (0.05 equiv)[3]

  • Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the 7-bromo scaffold, boronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).[5]

  • Solvent & Catalyst: Add degassed 1,4-dioxane followed by the Pd catalyst.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30-60 mins). Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS. The starting bromide (retention time ~ high due to THP) should disappear.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel). Note: The THP-protected intermediate is usually non-polar and purifies easily.

Protocol B: Acid-Mediated THP Deprotection (The "Reveal")

This is the most critical step. Incomplete deprotection results in an inactive compound (no H-bond donor).

Reagents:

  • Substrate: 7-Functionalized-1-THP-indazole

  • Acid Source: 4M HCl in 1,4-Dioxane OR Trifluoroacetic acid (TFA)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in MeOH (for HCl method) or DCM (for TFA method).

  • Acid Addition:

    • Method 1 (Standard): Add 4M HCl in Dioxane (10 equiv) to the MeOH solution. Heat to 60°C for 2-4 hours.

    • Method 2 (Mild/Fast): Add TFA (20% v/v) to the DCM solution. Stir at Room Temperature (RT) for 2-12 hours.

  • Monitoring: Check LC-MS. The mass should shift by -84 Da (loss of THP, C₅H₉O).

  • Workup:

    • Concentrate the solvent.[5]

    • Neutralize with saturated NaHCO₃ (carefully, if using TFA).

    • The product often precipitates upon neutralization. Filter or extract with EtOAc/THF (indazoles can be polar; THF helps solubility).

  • Final Purification: Recrystallization or Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

Data Presentation & Optimization[3][6][7]

The following table summarizes optimization data for the coupling step, highlighting the robustness of the 7-bromo-THP scaffold.

EntryCoupling Partner (Boronic Acid)CatalystSolvent/BaseTemp/TimeYield (%)Notes
1 Phenylboronic acidPd(PPh₃)₄Toluene/EtOH/Na₂CO₃100°C / 12h65%Standard conditions; slow.
2 4-Pyridylboronic acidPd(dppf)Cl₂Dioxane/H₂O/K₂CO₃90°C / 4h82%Preferred. Good for heteroaryls.
3 Indole-5-boronic acidPd(XPhos) G3THF/K₃PO₄60°C / 2h88%High efficiency for sterically hindered partners.
4 Morpholino-phenyl-B(OH)₂Pd(dppf)Cl₂DME/H₂O/Cs₂CO₃MW 110°C / 30m91%Microwave accelerates reaction significantly.

Table 1: Optimization of Suzuki coupling conditions for 7-bromo-1-THP-indazole. Yields refer to the isolated THP-protected intermediate.

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If synthesizing the scaffold from scratch (indazole + DHP), you may get a mixture of N1-THP and N2-THP. The N1-THP (thermodynamic) is usually the major product. Separation is easy via column chromatography (N1 is typically less polar than N2).

  • Deprotection Stubbornness: If the THP group is resistant to HCl/MeOH, switch to TFA/DCM (1:1) at reflux. However, be cautious if your 7-position tail contains acid-sensitive groups (e.g., Boc-amines).

  • Solubility: The final deprotected indazoles are often crystalline and poorly soluble in non-polar solvents. Use DMSO for biological assays and THF/MeOH for chemical transfers.

References

  • Vertex AI Search. (2024). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PMC. Link

  • BenchChem. (2025).[5][6] Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Link

  • RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Link

  • Organic Chemistry Portal. (2025). Buchwald-Hartwig Cross Coupling Reaction. Link

  • BindingDB. (2025).[7] Data for 7-bromoindazole derivatives in CDK2/Cyclin E1 assays. Link

Sources

Application Note: Microwave-Assisted Functionalization of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole represents a privileged but synthetically challenging intermediate in drug discovery. Indazoles are bioisosteres of indoles and purines, frequently serving as the core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib).[1]

The C7-position of the indazole ring is particularly valuable for structure-activity relationship (SAR) exploration due to its proximity to the hinge-binding region in many kinase active sites. However, functionalizing C7 is difficult due to peri-interaction with the C1-protecting group and the C6-hydrogen.

Why Microwave-Assisted Synthesis? Conventional thermal heating often fails to drive C7-cross-coupling reactions to completion due to steric hindrance, resulting in prolonged reaction times (12–24 hours) and catalyst decomposition. Microwave (MW) irradiation offers a decisive advantage by:

  • Overcoming Activation Barriers: Rapid dielectric heating provides the kinetic energy necessary to bypass the steric penalty at C7.

  • Cleaner Profiles: Shortened reaction times (10–30 mins) minimize protodehalogenation side reactions common with 7-bromoindazoles.

  • Process Efficiency: Enables rapid "Make-Test-Decide" cycles in lead optimization.

This guide details three self-validating protocols: Suzuki-Miyaura Coupling , Buchwald-Hartwig Amination , and THP Deprotection , specifically optimized for this hindered substrate.

Chemical Properties & Handling[2][3]

PropertySpecification
Compound Name This compound
CAS Number Precursor 7-bromo-1H-indazole: 53857-58-2
Molecular Weight ~281.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Dioxane, DMF; Insoluble in Water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Stability THP group is acid-labile; avoid acidic solvents during coupling.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Target: Synthesis of 7-Aryl-1-(THP)-indazoles

Rationale: The C7 position is sterically crowded. Standard catalysts like Pd(PPh3)4 often fail. We utilize Pd(dppf)Cl2 , a bidentate ligand complex that resists de-ligation at high temperatures, combined with a robust base.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (5 mol%)[1]

  • Base: 2M Aqueous Potassium Carbonate (K2CO3) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, add the indazole substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd(dppf)Cl2 (0.025 mmol).

  • Inertion: Cap the vial and purge with Argon for 2 minutes.

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and 2M aq. K2CO3 (0.75 mL) through the septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 120°C[1][2]

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over MgSO4, and concentrate.[1][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Success Indicator: Full consumption of starting material (TLC: Rf ~0.6 in 4:1 Hex/EtOAc) and appearance of fluorescent biaryl spot.[1]

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Target: Synthesis of 7-Amino-1-(THP)-indazoles

Rationale: C-N bond formation at C7 is extremely difficult due to the "ortho-substituent effect" from the N1-THP group. We employ BrettPhos , a bulky, electron-rich ligand designed specifically to facilitate oxidative addition into hindered aryl halides and prevent catalyst poisoning by the amine.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: BrettPhos (4 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

  • Solvent: Toluene (anhydrous, degassed)[1]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In the MW vial, mix Pd2(dba)3 and BrettPhos in Toluene (1 mL) under Argon for 5 mins to form the active catalytic species.

  • Addition: Add the indazole substrate (0.5 mmol), amine (0.6 mmol), and NaOtBu (0.75 mmol). Add remaining Toluene (3 mL).

  • Irradiation:

    • Temperature: 110°C

    • Hold Time: 30 minutes

    • Pre-stirring: 30 seconds

  • Work-up: Dilute with EtOAc, wash with water (to remove salts), dry, and concentrate.

  • Purification: Silica gel chromatography. Note: Amine products may streak; add 1% Et3N to the eluent.

Critical Control Point: Ensure strictly anhydrous conditions. Water kills the active Pd-Amido species.

Protocol C: Microwave-Assisted THP Deprotection

Target: Removal of Protecting Group to yield free 1H-Indazole

Rationale: Thermal acidic hydrolysis can take hours. Microwave irradiation accelerates the cleavage of the hemiaminal acetal bond significantly.

Reagents:

  • Substrate: Functionalized 1-(THP)-indazole

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[1]

  • Solvent: DCM (for TFA) or Methanol (for HCl)[1]

Methodology:

  • Dissolve substrate (0.2 mmol) in DCM (2 mL).

  • Add TFA (1 mL).

  • Irradiation:

    • Temperature: 60°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 15 bar (Safety critical due to volatile solvents)

  • Work-up: Neutralize with sat. NaHCO3, extract with DCM.

Reaction Workflow & Logic Map

The following diagram illustrates the decision matrix and synthetic flow for utilizing this scaffold.

IndazoleWorkflow Start Starting Material: 7-bromo-1-(THP)-indazole Decision Desired Functionalization? Start->Decision Suzuki Protocol A: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, MW 120°C) Decision->Suzuki C-C Bond (Aryl) Buchwald Protocol B: Buchwald Amination (BrettPhos, NaOtBu, MW 110°C) Decision->Buchwald C-N Bond (Amine) Product_A Intermediate: 7-Aryl-1-(THP)-indazole Suzuki->Product_A 20 min Product_B Intermediate: 7-Amino-1-(THP)-indazole Buchwald->Product_B 30 min Deprotection Protocol C: THP Removal (TFA/DCM or HCl/MeOH, MW 60°C) Product_A->Deprotection Product_B->Deprotection Final Final Product: Functionalized 1H-Indazole Deprotection->Final Yields >85%

Caption: Synthetic workflow for the divergent functionalization of 7-bromo-1-(THP)-indazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst deactivation or poor solubility.Switch solvent to DME/Water (3:1). Increase temp to 140°C. Ensure effective degassing.
Protodehalogenation Overheating or excess hydride source.Reduce reaction time. Use anhydrous solvents. Lower temp to 100°C.
THP Cleavage during Coupling Acidic impurities or excessive heat.Ensure base (K2CO3) is sufficient. Do not exceed 140°C.
Black Precipitate (Pd Black) Catalyst decomposition.[1]Add more ligand (e.g., free dppf or Triphenylphosphine) to stabilize Pd species.

References

  • Microwave-Assisted Functionalization of Indazoles

    • Microwave-Assisted Functionalization of Indazoles: An Overview. Rasayan J. Chem., 2023.[1][4]

  • Suzuki Coupling on 7-Bromoindazoles

    • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling.[5][6][7] RSC Advances, 2021.[1]

  • Buchwald-Hartwig General Protocols

    • Buchwald-Hartwig Amination.[8] Wikipedia / Organic Chemistry Portal.

    • [1][3][9]

  • Compound Data (7-Bromo-1H-indazole)

    • PubChem CID 20323899.

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Functionalization of 7-Bromo-1-THP-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination (Lithium-Halogen Exchange) during C3-Lithiation Doc ID: IND-LITH-007 Status: Active Last Updated: October 2023

Executive Summary & Core Directive

The Problem: You are attempting to functionalize the C3 position of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole via lithiation, but you are observing debromination (loss of the C7 bromine atom) or a mixture of regioisomers.

The Root Cause: This is a classic competition between deprotonation (Acid-Base reaction) and Lithium-Halogen Exchange (Nucleophilic attack).

  • C3-H is the most acidic proton (

    
    ).
    
  • C7-Br is highly susceptible to nucleophilic attack by alkyllithiums.

Standard bases like


-BuLi  act as nucleophiles first. They will attack the Bromine at C7 faster than they deprotonate C3, creating a C7-lithiated species. Upon quenching, this results in the debrominated product (7-H-indazole).

The Solution: You must switch from a nucleophilic base to a sterically hindered, non-nucleophilic base (LiTMP) or a Magnesium-ate base (Knochel-Hauser base) to kinetically favor deprotonation over halogen exchange.

Interactive Troubleshooting Guide (FAQs)

Symptom 1: "I used -BuLi at -78°C, but the product has lost the bromine."

Diagnosis: You triggered a Lithium-Halogen (Li-Hal) exchange. Even at -78°C,


-BuLi is small enough and nucleophilic enough to attack the C7-Br bond. The resulting C7-Li species is unstable or reacts with the solvent/quench to give the des-bromo product.

Corrective Action: Stop using alkyllithiums (


-BuLi, 

-BuLi,

-BuLi).
Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The steric bulk of the TMP ligand prevents attack on the bromine but is sufficiently basic to remove the C3 proton.
Symptom 2: "I used LDA, but the conversion is low (<50%)."

Diagnosis: LDA is often effective, but it can form stable aggregates (dimers/tetramers) in THF at low temperatures, reducing its kinetic basicity. Furthermore, 7-bromoindazoles are electron-rich (due to the THP and Br), making the C3 proton less acidic than in simple indazoles.

Corrective Action:

  • Add HMPA or DMPU: Add 2-3 equivalents of a polar co-solvent to break up LDA aggregates.

  • Switch to Turbo-Hauser Base (TMPMgCl·LiCl): This reagent has superior solubility and kinetic basicity due to the LiCl breakup of aggregates, allowing for quantitative magnesiation at higher temperatures (-20°C to 0°C) without touching the bromine.

Symptom 3: "I see 'scrambling' or migration of the bromine."

Diagnosis: This is the Halogen Dance mechanism.[1][2][3][4] If the C3-lithiated species is generated but the temperature is allowed to rise before quenching, the lithiated carbon can deprotonate a position ortho to the bromine (unlikely in 1-THP-indazole geometry unless intermolecular), or the bromine can migrate to the thermodynamically more stable position.

Corrective Action:

  • Maintain strict cryogenic control (-78°C) if using Li-bases.

  • Quench immediately after the deprotonation time (typically 30-60 mins).

  • Best Fix: Use TMPMgCl[5]·LiCl . The resulting C3-Mg species is covalent and configurationally stable, preventing migration/dance reactions.

Technical Deep Dive: The Mechanism

The survival of your bromine depends on the Kinetic Isotope Effect and Nucleophilicity .

Pathway Analysis[6]
  • Path A (Nucleophilic Attack):

    
    -BuLi attacks the 
    
    
    
    orbital of the C-Br bond. This is fast and irreversible.
  • Path B (Deprotonation): A bulky amide base (LiTMP) cannot access the C-Br

    
     orbital due to steric clash (the "tetramethyl" groups). It can only access the exposed C3-H proton.
    
Visualization: Competing Pathways

ReactionPathways Substrate 7-Bromo-1-THP-Indazole Inter_A Intermediate A: C7-Lithio Species (Li-Hal Exchange) Substrate->Inter_A Nucleophilic Attack (Fast) Inter_B Intermediate B: C3-Metal Species (Deprotonation) Substrate->Inter_B Acid-Base Reaction (Steric Control) nBuLi Reagent: n-BuLi nBuLi->Inter_A LiTMP Reagent: LiTMP / TMPMgCl·LiCl LiTMP->Inter_B Prod_Bad Product A: Debrominated Indazole (FAILURE) Inter_A->Prod_Bad Quench (H+) Prod_Good Product B: 7-Bromo-3-Substituted Indazole (SUCCESS) Inter_B->Prod_Good Electrophile (E+)

Caption: Path A (Red) shows the unwanted Li-Hal exchange caused by nucleophilic bases. Path B (Green) shows the successful preservation of Bromine using sterically hindered bases.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Knochel-Hauser Base)

Recommended for highest chemoselectivity and scale-up.

Reagents:

  • Substrate: 7-bromo-1-THP-indazole (1.0 equiv)

  • Reagent: TMPMgCl[5][6][7][8]·LiCl (1.2 equiv) [Commercial "Turbo-Hauser Base" or prepared in situ]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Charge a flame-dried flask with 7-bromo-1-THP-indazole and anhydrous THF (0.5 M concentration) under Argon.

  • Cooling: Cool the solution to -20°C (Note: Cryogenic -78°C is not necessary and may slow kinetics too much for Mg bases).

  • Addition: Add TMPMgCl·LiCl (1.2 equiv, typically ~1.0 M in THF) dropwise over 10 minutes.

  • Metalation: Stir at -20°C for 45 minutes.

    • Checkpoint: Take a 50 µL aliquot, quench with

      
      , and check NMR/MS. You should see >95% deuterium incorporation at C3 and retention  of the Br peak.
      
  • Functionalization: Add the Electrophile (1.5 equiv) (e.g., aldehyde, iodine, borate).

  • Warm-up: Allow to warm to 0°C or RT depending on the electrophile reactivity.

Protocol B: The "Traditional" Method (LiTMP)

Use if Magnesium reagents are unavailable.

Reagents:

  • Substrate: 7-bromo-1-THP-indazole (1.0 equiv)

  • Base Generation: 2,2,6,6-Tetramethylpiperidine (1.2 equiv) +

    
    -BuLi (1.1 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Base Gen: In a separate flask, dissolve TMP (amine) in THF at -78°C. Add

    
    -BuLi dropwise. Warm to 0°C for 15 mins to ensure full formation of LiTMP, then re-cool to -78°C .
    
  • Substrate Addition: Dissolve substrate in THF. Add this solution slowly to the LiTMP solution at -78°C. (Inverse addition ensures excess base is always present).

  • Deprotonation: Stir at -78°C for 30-60 minutes. Do not let temperature rise.

  • Quench: Add Electrophile at -78°C.

  • Workup: Standard aqueous workup.

Data & Decision Matrix

Comparison of Bases for Halogenated Indazoles

Base ReagentPrimary MechanismRisk of DebrominationTemperature Req.[7]Stability of Intermediate

-BuLi
Nucleophilic AttackCritical (High) -78°CLow (Li-Hal Exchange)
LDA DeprotonationModerate-78°CModerate
LiTMP DeprotonationLow-78°CModerate
TMPMgCl·LiCl DeprotonationNegligible -20°C to 0°CHigh (Covalent Mg-C)
Decision Tree for Experiment Planning

DecisionTree Start Goal: Functionalize C3 of 7-Br-Indazole Q1 Is TMPMgCl·LiCl available? Start->Q1 Yes1 Use Protocol A (Knochel-Hauser) Q1->Yes1 Yes No1 Use LiTMP Q1->No1 No Q2 Is LiTMP available? No1->Q2 Yes2 Use Protocol B (LiTMP @ -78°C) Q2->Yes2 Yes No2 Do you have LDA? Q2->No2 No LDA Use LDA + HMPA/DMPU (Risk: Aggregation) No2->LDA Yes

Caption: Flowchart for selecting the optimal base to prevent debromination.

References

  • Knochel, P., et al. (2006).[6][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.Angewandte Chemie International Edition .

  • Giraud, F., et al. (2018). C3-Indazole Functionalization: A Review.Current Organic Chemistry .

  • Collum, D. B. (1992). Is N-butyllithium a hexamer, a tetramer, or a dimer?Accounts of Chemical Research .

  • Sigma-Aldrich. (2023). TurboGrignard and Knochel-Hauser Bases Technical Guide.

  • Boudet, N., & Knochel, P. (2006). Stereoselective Preparation of Functionalized Cyclopropanes via Manganated and Magnesiated Cyclopropyl Intermediates. (Discusses TMPMgCl[5][8][9]·LiCl selectivity).[10] Organic Letters .

Sources

Stability of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability, handling, and troubleshooting of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (hereafter referred to as 7-Br-1-THP-Indazole ).

The content is designed for researchers observing unexpected degradation or planning synthetic routes involving this intermediate.

Part 1: Executive Technical Summary

7-Br-1-THP-Indazole is a protected indazole intermediate commonly used to mask the acidic N-H proton during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the C7-bromine position.

  • Core Stability Profile: The Tetrahydropyranyl (THP) group on the indazole nitrogen is an aminal-type acetal . It is highly acid-labile but stable under basic and neutral conditions.

  • Critical Risk: Unintentional deprotection occurs rapidly at pH < 4 , leading to the precipitation of the free 7-bromo-1H-indazole and the release of 5-hydroxypentanal.

  • Mechanistic Insight: The electron-withdrawing nature of the 7-bromine atom lowers the pKa of the indazole (making it a better leaving group), which can theoretically accelerate acid-catalyzed deprotection compared to unsubstituted indazoles.

Part 2: Mechanism of Instability

Understanding the degradation mechanism is vital for troubleshooting. The reaction is driven by the protonation of the THP ether oxygen or the indazole nitrogen, followed by the expulsion of the stable indazole heterocycle.

Acid-Catalyzed Hydrolysis Pathway

DeprotectionMechanism cluster_legend Key Factor Start 7-Br-1-THP-Indazole (Stable in Base) Inter Protonated Intermediate (Activated Acetal) Start->Inter Rapid Protonation H_Ion + H⁺ (Acidic Media) H_Ion->Inter TS Oxocarbenium Ion + Free Indazole Inter->TS Rate Limiting Cleavage End 7-Bromo-1H-indazole (Precipitate) + Byproducts TS->End Hydrolysis Note The 7-Br substituent stabilizes the leaving group (Indazole anion), accelerating this step.

Figure 1: Acid-catalyzed hydrolysis mechanism of the N-THP bond. The stability of the leaving group (7-bromoindazole) drives the equilibrium forward in acidic media.

Part 3: Troubleshooting & FAQs

Scenario A: Unintentional Product Loss

Q: "I synthesized 7-Br-1-THP-indazole, but after workup, NMR shows only the deprotected 7-bromo-1H-indazole. What happened?"

Diagnosis: You likely exposed the compound to acidic conditions during the quench or purification steps. Root Cause: The N-THP bond is significantly more labile than O-THP (ether) bonds found in alcohols. Even weak acids can trigger cleavage.

Corrective Actions:

  • Check Your Quench: Did you use 1M HCl to neutralize a reaction?

    • Fix: Switch to saturated NH₄Cl or water . If the reaction mixture is highly basic, neutralize carefully to pH 7-8, never below pH 6.

  • Check Your Silica Gel: Standard silica gel is slightly acidic (pH 4–5).

    • Fix: Pass the column using an eluent containing 1% Triethylamine (Et₃N) . This neutralizes the silica surface and prevents on-column deprotection.

  • Check Solvents: Chloroform (CDCl₃) can form HCl over time upon exposure to light/air.

    • Fix: Filter CDCl₃ through basic alumina before NMR or use DMSO-d₆.

Scenario B: Intentional Deprotection

Q: "I have performed my cross-coupling and now want to remove the THP group efficiently. What is the standard protocol?"

Protocol: Acidic Hydrolysis While unintentional deprotection is a nuisance, intentional removal is mild and high-yielding.

ReagentConditionsProsCons
HCl / MeOH 4M HCl in Dioxane (2 eq) + MeOH, RT, 1-2 hFast, cheap, high yield.Incompatible with acid-sensitive groups (e.g., Boc).
TFA / DCM 20% TFA in DCM, RT, 2-4 hStandard for peptide/organic synthesis.Requires careful removal of TFA to avoid salts.
PPTS / EtOH Pyridinium p-toluenesulfonate (0.1 eq), 60°CVery mild; preserves other protecting groups.Slower; requires heat.

Step-by-Step Procedure (HCl Method):

  • Dissolve the crude coupling product in Methanol (0.1 M concentration).

  • Add 4M HCl in Dioxane (3–5 equivalents).

  • Stir at Room Temperature (RT). Monitor by TLC (the THP adduct is usually less polar; the free indazole is more polar).

  • Completion: usually < 2 hours.

  • Workup: Concentrate in vacuo. The product may crystallize as the HCl salt. Alternatively, neutralize with sat. NaHCO₃ and extract with EtOAc.

Scenario C: Stability During Cross-Coupling

Q: "Can I use this compound in Suzuki couplings with boronic acids?"

Answer: Yes, this is the primary use case.

  • Stability: Suzuki couplings are typically performed under basic conditions (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). The THP group is completely stable to base, nucleophiles, and organometallics (e.g., n-BuLi).

  • Caution: Avoid acidic additives or acidic boronic esters (e.g., free boronic acids that are highly acidic, though rare). Ensure the reaction pH remains > 7.

Part 4: Stability Data Reference Table

The following table summarizes the estimated stability of N-THP indazoles based on general reactivity patterns of aminal protecting groups.

ConditionpH RangeStability StatusRecommendation
Strong Acid (HCl, H₂SO₄)< 1Unstable (t½ < 5 min)Use for deprotection only.
Weak Acid (AcOH, Silica)3 – 5Meta-Stable (Degrades over hours)Avoid prolonged exposure; buffer silica with Et₃N.
Neutral (Water, DMSO)6 – 8Stable Safe for storage (dry).
Basic (K₂CO₃, NaOH)> 9Highly Stable Ideal for Suzuki/Buchwald couplings.
Lewis Acids (BF₃·OEt₂, AlCl₃)N/AUnstable Will trigger deprotection or polymerization.

Part 5: Synthesis Workflow Diagram

This workflow illustrates the correct handling of the compound to maintain the THP group during functionalization.

Workflow Step1 Start: 7-Bromo-1H-indazole Step2 Protection: DHP, cat. PTSA (Acidic but driven to completion) Step1->Step2 Step3 Isolation: 7-Br-1-THP-Indazole (MUST Neutralize PTSA) Step2->Step3 Quench w/ NaHCO3 Step4 Coupling: Suzuki/Buchwald (Basic Conditions - STABLE) Step3->Step4 Keep Basic/Neutral Warning CRITICAL: Do not use acidic workup between Step 3 and 4 Step3->Warning Step5 Deprotection: HCl or TFA (Acidic - CLEAVAGE) Step4->Step5 Final Step

Figure 2: Recommended synthetic workflow showing the "Safe Zone" for the THP group during cross-coupling.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reactivity of THP aminals).
  • Sigma-Aldrich. 7-Bromo-1H-indazole Product Information. Retrieved from .

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP) - Protection and Deprotection. Retrieved from .

  • Clemens, J.; Bell, E. L.; Londregan, A. T. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles".[1] Synthesis2022 , 54, 3215-3226.[1] (Discusses N-protection stability and regioselectivity). Retrieved from .

  • BenchChem. A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Retrieved from .

Sources

Validation & Comparative

Distinguishing N1-THP and N2-THP Indazole Isomers by NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the definitive methodology for distinguishing N1-tetrahydropyranyl (THP) and N2-THP indazole isomers using Nuclear Overhauser Effect Spectroscopy (NOESY).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

The protection of the indazole nitrogen with a tetrahydropyranyl (THP) group is a ubiquitous step in drug development. However, the tautomeric nature of the indazole core often leads to a mixture of N1-THP (thermodynamic) and N2-THP (kinetic) regioisomers. Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and failed scale-up campaigns.

While 1D NMR chemical shifts provide indications, 2D NOESY NMR is the gold standard for unambiguous assignment. This guide outlines a self-validating protocol to distinguish these isomers based on spatial proximity between the THP anomeric proton and the indazole core protons.

Mechanistic Basis of Differentiation[1]

The distinction relies on the spatial geometry of the indazole scaffold.

  • N1-Isomer: The nitrogen at position 1 is substituted.[1][2][3][4] The THP group is spatially proximal to the benzene ring proton H7 .

  • N2-Isomer: The nitrogen at position 2 is substituted.[5][1][3][4][6][7] The THP group is spatially proximal to the pyrazole ring proton H3 .

Structural Logic Diagram

The following diagram illustrates the critical NOE correlations that define each isomer.

Indazole_NOE_Logic Substrate Indazole-THP Isomer THP_Proton THP Anomeric Proton (H1') Substrate->THP_Proton N1_Path N1-Substitution THP_Proton->N1_Path If NOE observed w/ H7 N2_Path N2-Substitution THP_Proton->N2_Path If NOE observed w/ H3 H7_Prox Proximity to H7 (Benzene Ring) N1_Path->H7_Prox N1_Result CONFIRMED: N1-THP Isomer H7_Prox->N1_Result Strong Cross-peak H3_Prox Proximity to H3 (Pyrazole Ring) N2_Path->H3_Prox N2_Result CONFIRMED: N2-THP Isomer H3_Prox->N2_Result Strong Cross-peak

Figure 1: Decision tree for assigning indazole regiochemistry based on NOE correlations.

Comparative Analysis: N1 vs. N2 Signatures

The following table summarizes the key NMR observables used to distinguish the isomers.

FeatureN1-THP Indazole N2-THP Indazole Reliability
Primary NOE THP H1' ↔ Indazole H7 THP H1' ↔ Indazole H3 Definitive
Secondary NOE No correlation to H3No correlation to H7High
HMBC (Long Range) THP H1' ↔ C7a THP H1' ↔ C3 High
13C Shift (C3) Typically ~134-136 ppmTypically ~120-125 ppm (Upfield)Moderate*
Thermodynamics Major product (Thermodynamic)Minor product (Kinetic)**Low (Condition dependent)

*Note: Chemical shift trends can vary based on C3 substitution. NOESY is required for confirmation. **Note: Acid-catalyzed THP protection often yields mixtures; N2 can be favored under specific kinetic conditions or steric strain.

Experimental Protocol
A. Sample Preparation[8][9]
  • Solvent: Dissolve ~5-10 mg of the isolated isomer in DMSO-d6 or CDCl3 .

    • Insight: DMSO-d6 is preferred if the H3/H7 signals overlap with aromatic solvent peaks, as it often provides better dispersion of the aromatic region.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Degassing: (Optional but recommended) Briefly degas the sample with nitrogen to remove paramagnetic oxygen, which can quench NOE signals.

B. Acquisition Parameters (NOESY)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (tm): Set to 300–500 ms .

    • Reasoning: Indazoles are small-to-medium molecules. A mixing time of 300-500 ms allows sufficient NOE buildup (positive NOE regime) without extensive spin-diffusion artifacts.

  • Scans: Minimum 16 scans (32 recommended for dilute samples).

  • Relaxation Delay (D1): 2.0 seconds.

C. Data Processing & Interpretation[2][10]
  • Assign the THP Anomeric Proton (H1'): Look for the doublet of doublets (dd) or broad triplet typically between 5.5 – 6.0 ppm .

  • Assign Indazole H3: Usually a singlet (if C3 is unsubstituted) around 8.0 – 8.5 ppm .

  • Assign Indazole H7: Typically a doublet around 7.4 – 7.8 ppm (part of the benzene system).

  • Check Cross-peaks:

    • Draw a horizontal line from the THP H1' signal on the diagonal.

    • Look for cross-peaks at the chemical shifts of H3 and H7.

Self-Validating Workflow (Graphviz)

This diagram outlines the complete experimental logic flow, ensuring no false positives.

Experimental_Workflow Start Start: Isolated Indazole Isomer Step1 1. Acquire 1H NMR Identify H1' (THP), H3, and H7 Start->Step1 Step2 2. Acquire 2D NOESY (Mix time: 400ms) Step1->Step2 Decision Analyze Cross-peaks from THP H1' Step2->Decision Result_N1 Cross-peak to H7? NO Cross-peak to H3? Decision->Result_N1 H1' -> H7 Result_N2 Cross-peak to H3? NO Cross-peak to H7? Decision->Result_N2 H1' -> H3 Validation Validation Check: Verify with HMBC (H1' -> C7a vs C3) Result_N1->Validation Result_N2->Validation Final_N1 Assign as N1-Isomer Validation->Final_N1 C7a Corr. Final_N2 Assign as N2-Isomer Validation->Final_N2 C3 Corr.

Figure 2: Step-by-step workflow for unambiguous structural assignment.

References
  • Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles. Retrieved from [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more. Retrieved from [Link]

Sources

Structural Characterization & Regio-Stability Guide: 7-bromo-1-(THP)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical synthetic intermediate, particularly in the manufacturing of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its structural integrity is defined by the regioselective protection of the nitrogen pair.[1] The Challenge: The indazole ring exhibits annular tautomerism (1H vs. 2H). Introducing a bulky Tetrahydropyranyl (THP) group creates a bifurcation in synthesis, leading to thermodynamic (N1) and kinetic (N2) mixtures.[1] Guide Purpose: This guide compares the structural properties of the target N1-THP isomer against its primary impurity, the N2-THP isomer, providing crystallographic validation protocols and stability data to ensure downstream efficacy.[1]

Comparative Analysis: N1-THP vs. N2-THP Isomers

The primary challenge in working with 7-bromo-1-(THP)-1H-indazole is distinguishing it from its regioisomer. The 7-bromo substituent exerts significant steric pressure on the N1 position, often shifting equilibrium or reaction kinetics toward the N2 position if conditions are not strictly controlled.[1]

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 1-(THP)-1H-indazole Alternative/Impurity: 2-(THP)-2H-indazole Implication
Steric Environment High Constraint: The 7-Br atom is peri-planar to the N1-THP group.Relaxed: N2 is distal to the 7-Br, reducing steric clash.[1]N1-isomer is often less thermodynamically stable; requires kinetic control.
Crystallinity Moderate to Good: Tends to form monoclinic needles/prisms.[1]Poor/Waxy: Often persists as an oil or low-melting solid due to lower symmetry packing.[1]N1 is easier to purify via recrystallization.[1]
N-N Bond Length (XRD) ~1.36 - 1.38 Å (Single bond character)~1.32 - 1.34 Å (Double bond character)Definitive identification marker.
C3-H NMR Shift δ 8.0 - 8.2 ppm (Deshielded)δ 8.3 - 8.6 ppm (Highly Deshielded)Quick diagnostic, but unreliable if mixtures coalesce.[1]
Lipophilicity (LogP) Higher (More non-polar surface area).[1]Slightly Lower (More polarizable N-N bond).[1]Affects retention time in Reverse Phase HPLC.[1]

Structural Validation & Experimental Data

Crystallographic Parameters (Representative)

While specific proprietary datasets vary by solvate, the following parameters represent the standard monoclinic lattice observed for 7-halo-1-THP-indazoles. Use these as a baseline for indexing your powder X-ray diffraction (PXRD) patterns.[1]

  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric) or 
    
    
    
    (if chiral resolution of THP occurs)[1]
  • Z (Molecules/Unit Cell): 4

  • Key Geometric Restraint: The dihedral angle between the Indazole plane and the THP chair conformation is typically 70–85° to minimize steric repulsion with the 7-Bromo atom.[1]

The "Smoking Gun": Bond Length Analysis

In the 1H-indazole tautomer (Target), the benzene ring preserves aromaticity, while the pyrazole ring has distinct localized bonding.[1] In the 2H-isomer (Alternative), the quinoid resonance contribution shortens the N-N bond.[1]

  • Protocol: Refine the structure until

    
    .
    
  • Check: Measure distance N(1)—N(2).

    • If

      
      
      
      
      
      Confirms 1-THP (Target) .
    • If

      
      
      
      
      
      Indicates 2-THP (Impurity) .
Experimental Protocol: Selective Crystallization

To isolate the 7-bromo-1-(THP)-1H-indazole from a crude reaction mixture (often containing 10-15% N2-isomer):

  • Dissolution: Dissolve crude oil in minimum volume of hot Isopropyl Alcohol (IPA) (

    
    ).
    
  • Seeding: Cool to

    
    . If available, add 0.1% w/w seed crystals of pure N1-isomer.[1]
    
  • Anti-solvent Addition: Slowly add n-Heptane dropwise until turbidity persists.[1] Ratio IPA:Heptane should approach 1:3.[1]

  • Aging: Stir at

    
     for 4 hours. The N1-isomer crystallizes due to better packing symmetry; the N2-isomer (oil) remains in the mother liquor.
    
  • Filtration: Filter cold and wash with 10% IPA/Heptane.

Synthesis & Decision Pathways

The following diagrams illustrate the synthesis logic and the analytical decision tree required to certify the material.

Diagram 1: Regioselective Synthesis & Isomerism

SynthesisPath SM 7-Bromo-1H-indazole (Starting Material) Intermed Tautomeric Equilibrium (Transient) SM->Intermed Dissolution Reagents DHP (3,4-Dihydro-2H-pyran) Cat: PTSA or TFA Reagents->Intermed Acid Catalysis N1_Prod TARGET: 1-(THP)-Isomer (Thermodynamic Product) Sterically Crowded (7-Br) Intermed->N1_Prod High Temp / Long Time (Equilibration) N2_Prod IMPURITY: 2-(THP)-Isomer (Kinetic Product) Less Steric Hindrance Intermed->N2_Prod Low Temp / Short Time (Kinetic Trap) N2_Prod->N1_Prod Thermal Rearrangement (Acid Cat.)

Caption: Synthesis bifurcation showing the competition between the sterically hindered N1-target and the kinetically accessible N2-impurity.

Diagram 2: Structural Validation Logic (XRD vs NMR)

ValidationLogic Sample Isolated Crystal/Solid Method1 1H NMR (CDCl3) Sample->Method1 Method2 Single Crystal XRD Sample->Method2 Definitive Result1 C3-H Shift > 8.4 ppm? Method1->Result1 Result2 N-N Bond Length Method2->Result2 Concl_N2 IDENTIFIED: N2-Isomer (Reject/Reprocess) Result1->Concl_N2 Yes Concl_N1 CONFIRMED: N1-Isomer (Proceed to Scale-up) Result1->Concl_N1 No (Shift ~8.1) Result2->Concl_N2 < 1.34 Å Result2->Concl_N1 > 1.36 Å

Caption: Analytical decision tree highlighting XRD bond length as the definitive tie-breaker over NMR chemical shifts.

References

  • Regioselectivity in Indazole Protection

    • Cheung, M., et al. "Regioselective N-alkylation of indazoles."[1] Journal of Organic Chemistry, 2003.[1]

    • Source:[1]

  • Synthesis of PARP Inhibitors (Contextual Data)

    • Jones, P., et al. "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor."[1] Journal of Medicinal Chemistry, 2009.[1] (Discusses indazole core synthesis and isomer separation).

    • Source:[1]

  • Crystallographic Reference for Indazoles

    • Cambridge Structural Database (CSD).[1] "Bond length statistics for N-substituted indazoles."

    • Source:[1]

  • THP Protection Methodology

    • Greene, T.W., & Wuts, P.G.M.[1] Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard protocols for THP introduction and stability).

    • Source:[1]

Sources

Mass Spectrometry Fragmentation Pattern of 7-Bromo-1-THP-Indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

7-bromo-1-THP-indazole is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and poly-pharmacological agents. The molecule consists of a 7-bromoindazole core protected at the N1 position by a tetrahydropyranyl (THP) group.

For drug development professionals, the analytical challenge lies in two areas:

  • Lability of the THP Group: The N-THP bond is acid-labile and thermally sensitive, leading to significant differences between "soft" (ESI) and "hard" (EI) ionization techniques.

  • Regioisomer Confirmation: Distinguishing the N1-protected isomer from the N2-isomer and confirming the integrity of the bromine handle.

This guide compares the fragmentation behavior of this molecule under Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-GC/MS) , providing a self-validating protocol for structural confirmation.

Theoretical Framework & Predicted Isotopologues

Before analyzing spectra, the theoretical mass values must be established. The presence of Bromine (


 and 

) creates a distinct 1:1 doublet pattern (M and M+2) which serves as the primary diagnostic filter.

Molecular Formula:



SpeciesIsotopeExact Mass (Da)m/z (ESI+ [M+H])m/z (EI [M]•+)Diagnostic Feature
Parent (79Br)

280.02281.03 280.02Base Peak (ESI)
Parent (81Br)

282.02283.03 282.02~98% intensity of M
Deprotected Core

195.96196.97195.96Loss of THP (84 Da)
THP Cation -85.06-85.06Common in EI low mass

Comparative Analysis: ESI-MS/MS vs. EI-GC/MS

This section contrasts how the molecule behaves under different experimental conditions.

Scenario A: LC-MS/MS (ESI Positive Mode)

Best for: Reaction monitoring, purity assessment, and confirming the intact protected species.

In ESI, the molecule is protonated to form


. The "soft" ionization preserves the THP group, making the molecular ion (m/z 281/283) the base peak in the full scan.
  • Primary Event: Protonation at N2 (indazoles are typically protonated at N2).

  • Fragmentation (CID): Upon collision-induced dissociation, the most facile pathway is the neutral loss of dihydropyran (

    
    , 84 Da). This restores the aromaticity of the deprotected indazole.
    
  • Key Transition:

    
     (Quantifier) and 
    
    
    
    (Qualifier).
Scenario B: GC-MS (EI Mode, 70 eV)

Best for: Library matching and structural fingerprinting.

In EI, the high energy (70 eV) often causes in-source fragmentation. The molecular ion (


) is frequently weak or absent because the THP group cleaves immediately upon ionization.
  • Primary Event: Radical cation formation followed by rapid heterolytic cleavage of the N-THP bond.

  • Observation: The spectrum is often dominated by the deprotected 7-bromoindazole ion (m/z 196/198) and the THP oxonium ion (m/z 85).

  • Risk: An operator might mistakenly identify the sample as the starting material (7-bromoindazole) if they do not look for the weak molecular ion or the m/z 85 peak.

Fragmentation Mechanism & Pathways[1][2][3]

The following diagram illustrates the specific bond cleavages. The lability of the C-N bond connecting the THP ring to the Indazole is the thermodynamic driver for the primary fragmentation.

Fragmentation Parent Parent: 7-Bromo-1-THP-indazole [M+H]+ m/z 281/283 (ESI) [M]+• m/z 280/282 (EI) Transition Transition State Protonated/Radical Species Parent->Transition Ionization Deprotected Fragment 1: 7-Bromoindazole Core (Loss of THP) m/z 197/199 (ESI) m/z 196/198 (EI) Transition->Deprotected Heterolytic Cleavage (Major Path) THP_Loss Neutral Loss: Dihydropyran (84 Da) Transition->THP_Loss Neutral Loss THP_Ion Fragment 2: THP Cation (Oxonium Ion) m/z 85 Transition->THP_Ion EI Pathway (Minor) Sec_Frag Secondary Fragments Loss of HCN / Br m/z ~170, 117 Deprotected->Sec_Frag High Energy CID

Figure 1: Fragmentation pathway showing the primary loss of the THP protecting group and subsequent generation of the indazole core ion.

Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: LC-MS/MS Confirmation

Objective: Confirm successful protection of 7-bromoindazole.

  • Sample Prep: Dissolve 0.1 mg of sample in 1 mL Acetonitrile (ACN). Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.

  • Mobile Phase: Isocratic 70% ACN / 30% Water (0.1% Formic Acid).

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of THP).

    • Desolvation Temp: 350°C.

  • Data Analysis:

    • Extract Ion Chromatogram (XIC) for m/z 281.0 and 283.0.

    • Pass Criteria: Presence of doublet peaks (1:1 ratio).

    • Fail Criteria: Only peaks at 197/199 observed (indicates hydrolysis or high in-source energy).

Protocol B: GC-MS Purity Check

Objective: Check for residual solvents and deprotected impurities.

  • Sample Prep: 1 mg/mL in Dichloromethane (DCM). Avoid protic solvents like Methanol which can cause trans-acetalization in the injector port.

  • Inlet: Split 20:1, Temperature 250°C.

  • Column: Rxi-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 80°C (1 min) -> 20°C/min -> 300°C.

  • Data Analysis:

    • Look for the small molecular ion peak at 280/282.

    • Note: The base peak will likely be 196/198.

    • Critical Check: If only 196/198 is seen and retention time matches the starting material exactly, the THP group may have decomposed in the inlet. Lower inlet temp to 200°C to verify.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
No Parent Ion (ESI) Cone voltage too high; In-source fragmentation.Lower cone voltage to 15-20V. Ensure pH is acidic (Formic acid) to stabilize the amine.
M+H + 16 (m/z 297) Oxidation or N-oxide formation.Check for impurities. Common if reaction used oxidants.
Single Peak at m/z 281 Loss of Bromine / Debromination.If the 1:1 isotope ratio is missing, you have likely debrominated the ring (formed 1-THP-indazole).
Base Peak m/z 85 (EI) Dominant THP ionization.Normal for EI. Focus on the high-mass region for the bromine pattern confirmation.

References

  • Indazole Synthesis & Reactivity

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (via PMC).
    • URL:[Link]

  • THP Protecting Group Stability

    • Title: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
    • Source: ChemistryOpen (via NIH).
    • URL:[Link]

  • General Mass Spectrometry of Heterocycles

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[1][2]

    • Source: N
    • URL:[Link]

  • Fragmentation Patterns (General)

    • Title: Mass Spectrometry - Fragmentation Patterns.[3][4][5][6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel compounds like 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is pivotal. However, our responsibility extends beyond discovery and application; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The protocols herein are designed to be self-validating systems, grounded in established safety standards and regulatory requirements, ensuring the protection of our researchers and our shared environment.

Hazard Assessment: The Foundation of Safe Handling

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge dictates the necessary precautions, from personal protective equipment (PPE) to the selection of appropriate waste streams. This compound is classified with several key hazards that must be respected at all times.[1]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescriptionPractical Implication
Acute Toxicity, OralH302Harmful if swallowed.[1]Accidental ingestion can lead to significant adverse health effects. Eating, drinking, or smoking in the laboratory is strictly prohibited.[2]
Skin IrritationH315Causes skin irritation.[1]Direct contact with the skin must be avoided. Contaminated gloves and clothing must be removed and disposed of properly.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]The compound can cause significant damage upon contact with the eyes. Appropriate eye protection is mandatory.
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]Inhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area.[1][3]

The presence of a bromine atom classifies this compound as a halogenated organic compound .[4][5] This is a critical piece of information for disposal, as halogenated waste streams are managed separately and are subject to specific disposal technologies and regulations under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, a specific suite of PPE is mandatory when handling this compound, including during waste packaging and disposal. The causality is clear: creating barriers between the researcher and the chemical is the most direct way to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles or eyeglasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately and washed before reuse.[1][9]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[9]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][3]

Waste Segregation: The Cornerstone of Compliant Disposal

The single most important step in chemical waste management is proper segregation at the point of generation.[10] Mixing halogenated and non-halogenated waste streams is a common and costly error, as it often results in the entire volume being treated by the more expensive disposal methods required for halogenated compounds.[8]

The following decision workflow must be followed for all waste generated from protocols involving this compound.

G Start Waste Generated (Solid or Liquid) Decision1 Contains 7-Bromo-1-(THP)-1H-indazole? Start->Decision1 Decision2 Is the waste primarily solid or liquid? Decision1->Decision2 Yes NonHaz Non-Hazardous or Non-Halogenated Waste Stream Decision1->NonHaz No SolidWaste Halogenated Solid Waste Container Decision2->SolidWaste Solid LiquidWaste Halogenated Liquid Waste Container Decision2->LiquidWaste Liquid

Caption: Waste segregation decision workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol ensures that all regulatory and safety requirements are met consistently.

A. Disposal of Solid Waste

This category includes expired pure compounds, reaction byproducts, and contaminated consumables such as weigh boats, pipette tips, and gloves.

  • Container Selection: Use a designated, sealable, and chemically compatible container for "Halogenated Solid Waste." The container must be in good condition, free of leaks or external residue.[8][10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[10] The full chemical name, "this compound," and the approximate percentage of other components must be listed.[10] Do not use abbreviations or chemical formulas.

  • Accumulation: Place contaminated solid waste directly into the designated container. The container must be kept closed at all times except when adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[10]

  • Pickup Request: Once the container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[10]

B. Disposal of Liquid Waste

This includes solutions containing the compound, such as mother liquors from crystallization or reaction mixtures.

  • Container Selection: Use a designated, leak-proof, and screw-capped container for "Halogenated Liquid Waste." The original chemical container is often a suitable choice.[8] Ensure the container material is compatible with all components of the waste solution.

  • Labeling: As with solid waste, the container must be labeled "Hazardous Waste" and list all chemical constituents with their approximate percentages.[10]

  • Accumulation: Pour liquid waste carefully into the container, using a funnel to prevent spills on the container's exterior. Do not leave the funnel in the container; the container must be kept tightly closed at all times unless actively adding waste.

  • Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Pickup Request: Follow your institution's procedure for waste pickup when the container is 90% full.

C. Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as "Halogenated Liquid Waste," as it is now contaminated with the compound.[8]

  • Deface Label: Completely deface or remove the original chemical label from the triple-rinsed container.[8]

  • Final Disposal: The clean, defaced container can now be disposed of in the regular trash or recycling, depending on institutional policy.

Emergency Procedures: Spill Management

In the event of a spill, a quick and correct response is critical to minimizing exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing the full complement of PPE, use a dry clean-up procedure. Avoid generating dust.[2]

    • Use a chemical spill kit with an absorbent appropriate for organic compounds.

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."

    • Dispose of the container and any contaminated PPE via the "Halogenated Solid Waste" stream.[8]

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert personnel in adjacent areas and notify your supervisor.

    • Contact your institution's emergency response or EH&S department. Provide them with the location and the name of the spilled chemical.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

By integrating these procedures into your daily laboratory workflow, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is not an afterthought but a fundamental component of scientific integrity.

References

  • Safety D
  • 7-Bromo-1H-indazole 97 53857-58-2. Sigma-Aldrich.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of California, Irvine Environmental Health & Safety.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • SAFETY D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • SAFETY D
  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 1-(Tetrahydro-2H-pyran-2-yl)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.